

Molecular docking simulation of 3-Phenyl-2-thioxoimidazolidin-4-one with target proteins

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Compound of Interest

Compound Name: 3-Phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B189171

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Application Notes: Molecular Docking of 3-Phenyl-2-thioxoimidazolidin-4-one

Introduction

3-Phenyl-2-thioxoimidazolidin-4-one, a derivative of the 2-thiohydantoin scaffold, is a heterocyclic compound of significant interest in medicinal chemistry. Derivatives of this core structure have demonstrated a wide array of pharmacological properties, including anticancer, anticonvulsant, antiviral, and anti-inflammatory activities.[1][2][3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein target).[4] This allows researchers to elucidate potential mechanisms of action and rationalize structure-activity relationships, thereby accelerating the drug discovery process.[5]

These application notes provide a comprehensive overview of the molecular docking simulation of **3-Phenyl-2-thioxoimidazolidin-4-one** against known and potential protein targets, complete with detailed protocols for researchers.

Target Protein Interactions

Computational studies have explored the interaction of **3-Phenyl-2-thioxoimidazolidin-4-one** and its derivatives with several key protein targets implicated in various diseases. These in

silico analyses are crucial for identifying lead compounds and understanding their binding modes.[1]

- Estrogen Receptor (ER): Derivatives have been docked against the Estrogen receptor (PDB ID: 3ERT) to evaluate their potential as anticancer agents, particularly for breast cancer, which is often hormone-dependent.[1]
- A2A Adenosine Receptor: To investigate potential anti-asthmatic and anti-inflammatory effects, novel thioimidazole-4-one derivatives were docked into the active site of the A2A adenosine receptor (PDB ID: 5MZJ).[6]
- Perforin: A series of 5-arylidene-2-thioxoimidazolidin-4-ones were identified as inhibitors of perforin, a key protein in the immune system, suggesting applications in autoimmune diseases.[7]
- PIM-1 Kinase: The 2-thioxo-tetrahydropyrimidine scaffold, closely related to 2-thioxoimidazolidin-4-one, has been investigated for its inhibitory activity against PIM-1 kinase, a target in oncology.[8]

Data Presentation: Summary of Docking Studies

The following table summarizes representative quantitative data from molecular docking studies of **3-Phenyl-2-thioxoimidazolidin-4-one** derivatives against various protein targets. Binding affinity is typically measured in kcal/mol, where a more negative value indicates a stronger binding interaction.[5]

Ligand Scaffold	Target Protein	PDB ID	Docking Score / Binding Affinity	Key Interacting Residues	Reference
3-Phenyl-2-thioxoimidazolidin-4-one derivative	Estrogen Receptor Alpha	3ERT	Data not specified, qualitative interaction analysis performed	Not specified	[1]
Thioimidazole-4-one derivative	A2A Adenosine Receptor	5MZJ	Fitness Score: 90.687 (Compound 6)	Not specified	[6]
Thioimidazole-4-one derivative	A2A Adenosine Receptor	5MZJ	Fitness Score: 82.346 (Compound 4)	Not specified	[6]
5-Arylidene-2-thioxoimidazolidin-4-one	Perforin	N/A	IC50 values reported, not docking scores	Not specified	[7]

Protocols: Molecular Docking Simulation

This section provides a detailed protocol for performing a molecular docking simulation of **3-Phenyl-2-thioxoimidazolidin-4-one** with a target protein using widely available bioinformatics tools such as AutoDock Vina.

Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is critical for a successful docking simulation.

1.1. Ligand Preparation:

- **Obtain Ligand Structure:** Download the 3D structure of **3-Phenyl-2-thioxoimidazolidin-4-one** from a chemical database like PubChem (CID: 70535) in SDF or MOL2 format.
- **Format Conversion:** Use a tool like Open Babel to convert the ligand file to the PDBQT format, which is required by AutoDock Vina. The PDBQT format includes atomic coordinates, partial charges, and atom type definitions.
- **Energy Minimization:** Minimize the energy of the ligand structure using software like Avogadro or the PRODRG server to obtain a stable, low-energy conformation.
- **Define Torsions:** Define the rotatable bonds within the ligand using AutoDock Tools (ADT). This allows the ligand to be flexible during the docking process.

1.2. Protein Preparation:

- **Obtain Protein Structure:** Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use the Estrogen Receptor (PDB ID: 3ERT).
- **Clean the Protein:** Open the PDB file in a molecular viewer like Discovery Studio Visualizer or PyMOL. Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.^[9] Save the cleaned protein as a new PDB file.
- **Prepare for Docking:** Use AutoDock Tools to:
 - Add polar hydrogens to the protein structure.
 - Compute and assign Gasteiger charges to each atom.
 - Merge non-polar hydrogens.
 - Save the prepared protein in the PDBQT format.

Part 2: Docking Simulation with AutoDock Vina

2.1. Grid Box Generation:

- The grid box defines the three-dimensional space in the target protein where the docking algorithm will search for binding poses.
- In ADT, load the prepared protein (receptor) PDBQT file.
- Go to Grid > Grid Box.
- Center the grid box on the known active site of the protein. If the active site is unknown, center it on the entire protein to perform a blind docking. Adjust the dimensions (x, y, z) of the box to ensure it fully encloses the binding pocket.[\[10\]](#)
- Save the grid parameters in a configuration file (e.g., conf.txt).

2.2. Configuration and Execution:

- Create a configuration text file (conf.txt) that specifies the paths to the input files and the grid box parameters.
- Open a command-line terminal and navigate to the directory containing your files.
- Execute the docking simulation using the following command:[\[5\]](#) `vina --config conf.txt --log docking_log.txt`

Part 3: Analysis of Results

3.1. Binding Affinity:

- The primary output is the binding affinity, reported in kcal/mol in the log file and the output PDBQT file. More negative values signify stronger binding.
- AutoDock Vina provides a ranked list of the top binding modes (poses) for the ligand.

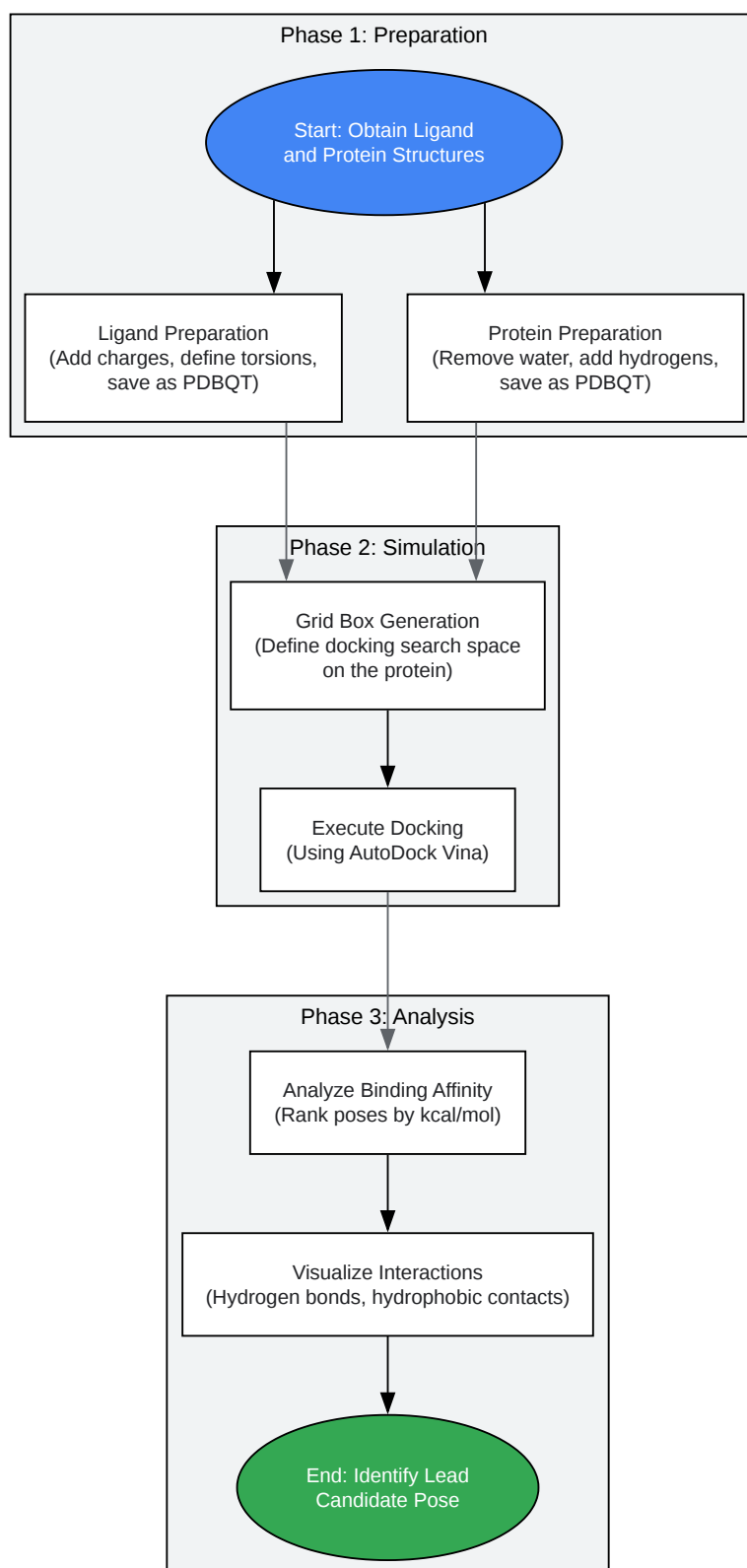
3.2. Visualization of Binding Pose:

- Load the original protein PDBQT file and the docking results PDBQT file into a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

- Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues.
- Generate high-quality images of the ligand-protein complex to illustrate the binding mode.

Visualizations

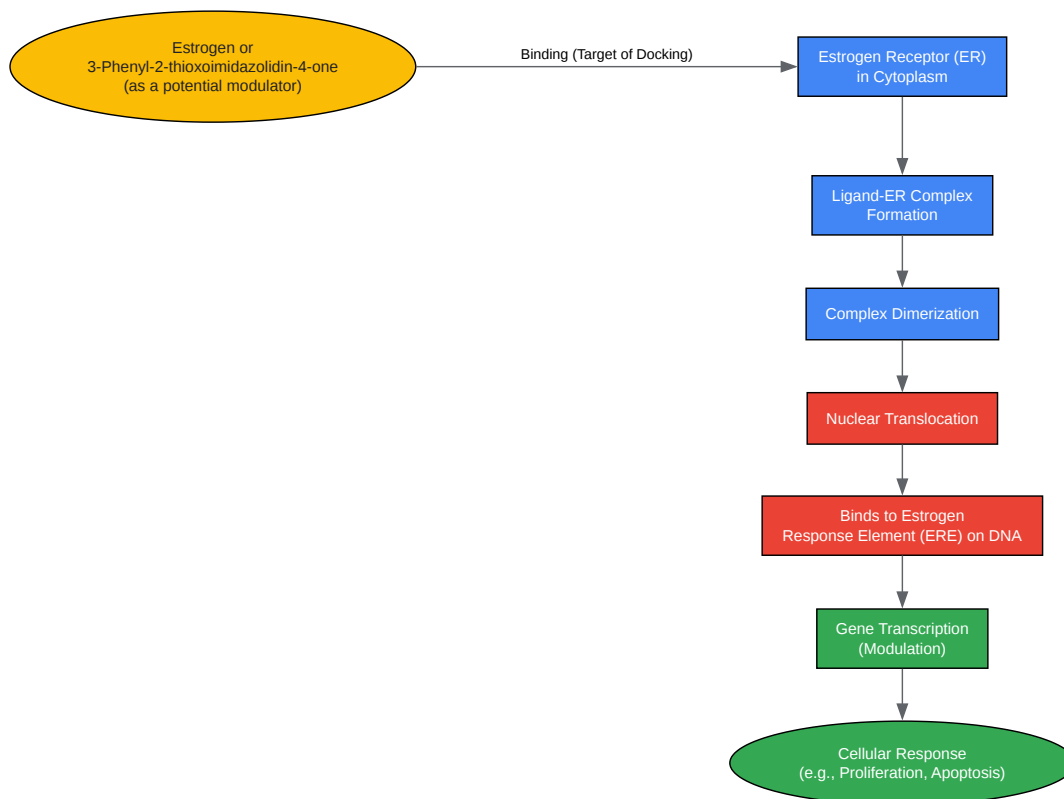
Molecular Docking Workflow



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Caption: A flowchart illustrating the standard workflow for molecular docking simulations.

Simplified Estrogen Receptor Signaling Pathway



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Caption: A simplified diagram of the estrogen receptor signaling pathway.

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